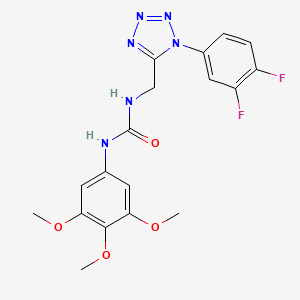

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O4/c1-28-14-6-10(7-15(29-2)17(14)30-3)22-18(27)21-9-16-23-24-25-26(16)11-4-5-12(19)13(20)8-11/h4-8H,9H2,1-3H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJVWFFZPLOHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea , commonly referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14F2N6O

- Molecular Weight : 344.326 g/mol

- IUPAC Name : 1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea

Tetrazole derivatives are known to interact with various biological targets. The specific activities of this compound may be attributed to:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization. This suggests that our compound may exhibit anticancer properties through similar mechanisms .

- Binding Affinity : The structural components of the compound allow it to bind effectively to specific sites on target proteins, enhancing its biological activity. For instance, docking studies have indicated favorable interactions with critical residues in target proteins .

Anticancer Activity

Research indicates that tetrazole derivatives can exhibit significant anticancer effects. For example:

- IC50 Values : Compounds structurally related to our target have demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that our compound may also possess potent anticancer properties .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 5 | 0.08 - 12.07 | Tubulin Polymerization |

| Compound 6 | 73 - 84 | Various Cancer Cell Lines |

Anti-inflammatory Activity

There is evidence suggesting that tetrazole derivatives can also act as anti-inflammatory agents:

- Cytokine Inhibition : Studies have shown that certain tetrazoles can inhibit TNF-alpha production and reduce IL-1 beta levels in human monocytic cell lines . This points towards a potential application of our compound in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of tetrazole derivatives similar to our compound:

- Study on Tubulin Inhibition :

- Inflammation Model Testing :

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits potent anticancer properties . Its mechanism involves:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases. Studies show increased apoptotic rates in treated cells, particularly against human bladder cancer cell lines (T24), with IC50 values indicating significant potency (e.g., 4.58 ± 0.24 μM) .

- Necroptosis : At higher concentrations, the compound may induce necroptotic cell death, suggesting a dual mechanism of action depending on dosage and exposure time .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad-Spectrum Activity : Studies have shown that derivatives containing the tetrazole moiety exhibit moderate to strong antibacterial activity against various strains of bacteria. Minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against standard bacterial strains .

- Mechanism of Action : The antimicrobial effects are often attributed to interference with bacterial cell wall synthesis or inhibition of critical metabolic enzymes .

Enzyme Inhibition and Receptor Modulation

The compound is investigated for its potential as an enzyme inhibitor and receptor modulator:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival and proliferation .

- Receptor Modulation : Some studies suggest that tetrazole-containing compounds may act as modulators of G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cell proliferation and survival .

Case Study: Anticancer Effects on T24 Cells

A specific study evaluated the anticancer potential of several derivatives, including the target compound:

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

This data highlights the compound's potency over time and its selectivity towards cancer cells compared to normal human cell lines .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Strain A | 2 |

| Strain B | 4 |

These findings indicate potential for development as new antibacterial agents .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitutions : Replacement of 3,4,5-trimethoxyphenyl with trifluoromethylphenyl (as in ) or pyrazole (as in ) may shift activity from kinase inhibition to metabolic regulation .

- Linker Diversity : Piperidine or acrylamide linkers () introduce conformational flexibility or covalent binding capability, absent in the target molecule.

Hypoglycemic Activity

Compounds like 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea () demonstrate hypoglycemic effects, suggesting that the tetrazole-urea scaffold may interact with insulin signaling pathways. However, the target compound’s trimethoxyphenyl group could confer distinct selectivity compared to trifluoromethyl analogs .

Research Findings and Data

Crystallographic and Computational Analysis

- Structural Refinement : SHELXL () and OLEX2 () are widely used for urea-tetrazole structure determination. The 3,4-difluorophenyl group may induce torsional strain, affecting crystal packing.

- Thermodynamic Data : Analogous compounds (e.g., ) exhibit melting points of 180–220°C, consistent with high crystallinity due to urea hydrogen bonding.

Q & A

Q. Experimental Design :

Syntize analogs with varying substituents (e.g., chloro, nitro, or methyl groups).

Test antimicrobial activity (MIC assays) and metabolic stability (microsomal assays).

Use QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Contradictions in literature data (e.g., conflicting MIC values) may arise from assay conditions (e.g., broth vs. agar dilution) or bacterial strain variability .

What purification strategies mitigate side products during synthesis?

Level : Basic

Methodological Answer :

Common impurities include unreacted isocyanate or over-alkylated tetrazoles. Strategies:

- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane).

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate the urea product.

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity checks .

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to terminate reactions at >90% conversion.

How can researchers address discrepancies in reported biological activity data for this compound?

Level : Advanced

Methodological Answer :

Data contradictions often stem from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound Stability : Confirm stability in DMSO stock solutions via HPLC over 72 hours.

- Cellular vs. Enzymatic Assays : Compare IC50 values in cell-based (e.g., MTT assay) vs. target-specific (e.g., kinase inhibition) assays to differentiate membrane permeability effects .

Advanced statistical tools (e.g., Bland-Altman analysis) can quantify inter-laboratory variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.